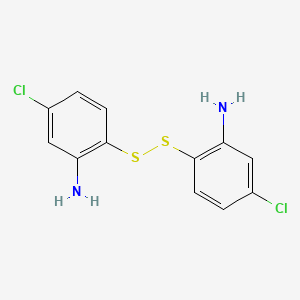

2,2'-Dithiobis(5-chloroaniline)

Description

The exact mass of the compound 2,2'-Dithiobis(5-chloroaniline) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677447. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Dithiobis(5-chloroaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dithiobis(5-chloroaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-chlorophenyl)disulfanyl]-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIKJNSWZZMXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)SSC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183383 | |

| Record name | 2,2'-Dithiobis(5-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-55-8 | |

| Record name | 2,2′-Dithiobis[5-chlorobenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29124-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiobis(5-chloroaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029124558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29124-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiobis(5-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis[5-chloroaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DITHIOBIS(5-CHLOROANILINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K9G4LB5QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2'-Dithiobis(5-chloroaniline): Properties, Structure, and Synthetic Insights for Advanced Research

This guide provides a comprehensive technical overview of 2,2'-Dithiobis(5-chloroaniline), a molecule of interest for researchers, scientists, and professionals in the field of drug development. By synthesizing its chemical properties, structural features, and a viable synthetic pathway, this document aims to serve as a foundational resource for leveraging this compound in innovative research endeavors.

Introduction: Unveiling a Scaffold of Potential

2,2'-Dithiobis(5-chloroaniline) emerges as a noteworthy scaffold in medicinal chemistry, primarily due to the convergence of two key functional moieties: the aromatic amine (aniline) and the disulfide linkage. The aniline substructure is a well-established pharmacophore present in a multitude of approved drugs, offering a versatile handle for synthetic modification and interaction with biological targets.[1] Concurrently, the disulfide bond introduces a redox-sensitive element, a feature increasingly exploited in the design of targeted drug delivery systems and therapeutics that respond to the unique redox environments of specific cellular compartments or disease states.[2][3] This guide will delve into the core chemical attributes of 2,2'-Dithiobis(5-chloroaniline), providing the in-depth knowledge necessary for its strategic application in research and development.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its application. The following table summarizes the key identifiers and properties of 2,2'-Dithiobis(5-chloroaniline).

| Property | Value | Source |

| IUPAC Name | 2-[(2-amino-4-chlorophenyl)disulfanyl]-5-chloroaniline | [4] |

| CAS Number | 29124-55-8 | [4] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂S₂ | [4] |

| Molecular Weight | 317.26 g/mol | [5] |

| Melting Point | 115-116 °C | [6] |

| Boiling Point | 463.0 ± 45.0 °C at 760 mmHg (Predicted) | [2] |

| LogP | 5.28 (Predicted) | [2] |

| Appearance | Solid (Form to be confirmed experimentally) | - |

| Solubility | Insoluble in water. Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | [7] (by analogy) |

Molecular Structure

The molecular architecture of 2,2'-Dithiobis(5-chloroaniline) consists of two 5-chloroaniline rings linked by a disulfide bridge at the 2-position of each ring.

While a crystal structure for 2,2'-Dithiobis(5-chloroaniline) is not publicly available, data from its isomer, Bis(4-amino-2-chlorophenyl) disulfide, offers valuable insights into the probable three-dimensional conformation. The crystal structure of this isomer reveals a C-S-S-C torsion angle of -84.2(2)°, indicating a non-planar arrangement of the two phenyl rings relative to each other.[8] This gauche conformation of the disulfide bond is a common feature and influences the overall shape and potential binding interactions of the molecule. It is reasonable to anticipate a similar twisted conformation for 2,2'-Dithiobis(5-chloroaniline).

Spectral Data

Spectral analysis confirms the identity and purity of the compound.

-

¹H NMR: Proton NMR data is available and provides characteristic signals for the aromatic protons and the amine protons.[4]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C=C stretching of the aromatic ring, and C-Cl stretching.[4]

Synthesis of 2,2'-Dithiobis(5-chloroaniline): A Proposed Experimental Protocol

While a specific, detailed protocol for the synthesis of 2,2'-Dithiobis(5-chloroaniline) is not readily found in peer-reviewed literature, a reliable synthetic route can be devised based on established methods for the preparation of analogous aromatic disulfides. The following protocol is proposed, drawing from the synthesis of a closely related isomer.[8] The underlying principle involves the reaction of a suitable chloronitrobenzene precursor with a sulfur-transfer reagent, followed by reduction of the nitro groups.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2,2'-Dithiobis(5-chloroaniline).

Step-by-Step Experimental Protocol

Step 1: Synthesis of Bis(2-nitro-5-chlorophenyl) disulfide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloronitrobenzene (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: In a separate vessel, prepare a solution of sodium disulfide (Na₂S₂, approximately 1.1 equivalents). Sodium disulfide can be prepared by reacting sodium sulfide nonahydrate with elemental sulfur.

-

Reaction: Slowly add the sodium disulfide solution to the solution of 2,4-dichloronitrobenzene.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the nucleophilic aromatic substitution of the more activated chlorine atom (ortho to the nitro group) by the disulfide anion.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Bis(2-nitro-5-chlorophenyl) disulfide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of Bis(2-nitro-5-chlorophenyl) disulfide to 2,2'-Dithiobis(5-chloroaniline)

-

Reaction Setup: Suspend the purified Bis(2-nitro-5-chlorophenyl) disulfide (1 equivalent) in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and concentrated hydrochloric acid.

-

Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂, 4-5 equivalents) portion-wise to the stirred suspension. The exothermicity of the reaction should be controlled by external cooling if necessary. The choice of SnCl₂/HCl is a classic and effective method for the reduction of aromatic nitro groups to amines.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Work-up: Carefully neutralize the acidic reaction mixture with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic. This will precipitate the product.

-

Isolation: Filter the precipitated solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

Purification: The crude 2,2'-Dithiobis(5-chloroaniline) can be further purified by recrystallization or column chromatography to yield the final product of high purity.

Relevance and Applications in Drug Development

The unique structural combination of 2,2'-Dithiobis(5-chloroaniline) presents several avenues for its application in drug discovery and development.

Scaffold for Novel Therapeutics

The two primary amine groups serve as excellent points for further chemical modification. They can be readily acylated, alkylated, or used in condensation reactions to build a library of derivatives. This allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. Aniline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10]

Redox-Responsive Drug Delivery

The disulfide bond is stable in the oxidizing environment of the bloodstream but can be cleaved in the reducing intracellular environment, particularly in cancer cells which often have higher concentrations of glutathione.[2] This property makes 2,2'-Dithiobis(5-chloroaniline) an attractive building block for constructing prodrugs or drug-linker conjugates. A therapeutic agent could be attached to the aniline moieties, with the disulfide bond acting as a trigger for drug release within the target cells.

Covalent Inhibitors

The disulfide bond itself can participate in thiol-disulfide exchange reactions with cysteine residues in proteins. This opens up the possibility of designing covalent inhibitors that target specific cysteine residues in enzymes or receptors, leading to potent and prolonged biological effects.

Safety and Handling

Based on aggregated GHS data, 2,2'-Dithiobis(5-chloroaniline) is classified with the following hazards:[4]

-

Skin Corrosion/Irritation: Causes skin irritation (H315).

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318).

-

Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: May cause respiratory irritation (H335).

-

Hazardous to the Aquatic Environment, Acute Hazard: Very toxic to aquatic life (H400).

-

Hazardous to the Aquatic Environment, Long-term Hazard: Very toxic to aquatic life with long lasting effects (H410).

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2,2'-Dithiobis(5-chloroaniline) is a molecule with significant untapped potential in the realm of drug discovery and materials science. Its combination of reactive aniline functionalities and a redox-sensitive disulfide bridge provides a versatile platform for the development of novel therapeutics and advanced drug delivery systems. This guide has provided a foundational understanding of its chemical properties, structure, and a practical synthetic approach, thereby equipping researchers with the necessary knowledge to explore its applications further.

References

-

PubChem. (n.d.). 2,2'-Dithiobis(5-chloroaniline). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Dithiobis(5-nitropyridine). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 2,2'-dithiobis(5-chloroaniline) CAS#:29124-55-8. Retrieved from [Link]

-

Wikipedia. (2024). 2,5-Dichloroaniline. Retrieved from [Link]

-

Tang, J. M., Feng, Z. Q., & Cheng, W. (2011). Bis(4-amino-2-chlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1197. Retrieved from [Link]

-

Mata, Y. N., & Gil, A. (2018). From structure to redox: the diverse functional roles of disulfides and implications in disease. Essays in Biochemistry, 62(1), 137–153. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 2,5-dichloroaniline without anti-dechlorinating agent.

-

Schroll, A. L., Hondal, R. J., & Flemer, S., Jr. (2012). 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an effective and gentle deprotectant for common cysteine protecting groups. Journal of Peptide Science, 18(1), 1–9. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,2′-Dithiobis[5-chlorobenzenamine]. Retrieved from [Link]

-

GSRS. (n.d.). 2,2'-DITHIOBIS(5-CHLOROANILINE). Retrieved from [Link]

-

NIST. (n.d.). Aniline, 2,5-dichloro-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Justia Patents. (n.d.). Process for the preparation of nitroanilines. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dichloro-aniline. Retrieved from [Link]

-

SciSpace. (n.d.). 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. Retrieved from [Link]

-

Google Patents. (n.d.). UNITED STATES PATENT OFFICE. Retrieved from [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

-

PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. National Center for Biotechnology Information. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent Office >-et-O-. Retrieved from [Link]

-

Gauthier, D. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 2. 2,2'-dithiobis(5-chloroaniline) | CAS#:29124-55-8 | Chemsrc [chemsrc.com]

- 3. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 4. 2,2'-Dithiobis(5-chloroaniline) | C12H10Cl2N2S2 | CID 94742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 8. 2,5-Dichloroaniline(95-82-9) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 2,2'-Dithiobis(5-chloroaniline)

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2'-Dithiobis(5-chloroaniline), a key intermediate in the development of various pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and critical analysis of the process. The guide emphasizes scientific integrity, providing a self-validating system of protocols grounded in authoritative references.

Introduction: Strategic Importance of 2,2'-Dithiobis(5-chloroaniline)

2,2'-Dithiobis(5-chloroaniline), also known as 2,2'-disulfanediylbis(5-chloroaniline), is an aromatic disulfide of significant interest in medicinal and materials chemistry. Its structure, featuring two chloroaniline moieties linked by a disulfide bond, provides a versatile scaffold for the synthesis of a wide range of bioactive molecules and functional materials. The disulfide linkage is a particularly attractive functional group, as it can be readily cleaved under reducing conditions, a property that is exploited in drug delivery systems and other stimuli-responsive materials. A thorough understanding of its synthesis is therefore crucial for its effective utilization in research and development.

This guide will focus on a robust and well-documented synthetic pathway, proceeding through the key intermediate, 2-amino-5-chlorothiophenol. The synthesis is conceptually divided into two primary stages:

-

Part A: Synthesis of the Thiol Precursor: 2-Amino-5-chlorothiophenol.

-

Part B: Oxidative Dimerization to 2,2'-Dithiobis(5-chloroaniline).

Each stage will be discussed in detail, with an emphasis on the underlying chemical principles and practical experimental considerations.

The Synthetic Pathway: A Two-Stage Approach

The most common and reliable synthetic route to 2,2'-Dithiobis(5-chloroaniline) involves the preparation of 2-amino-5-chlorothiophenol followed by its controlled oxidation. This strategy allows for the purification of the intermediate thiol, ensuring a high-purity final product.

Part A: Synthesis of 2-Amino-5-chlorothiophenol

The synthesis of the crucial intermediate, 2-amino-5-chlorothiophenol, can be approached from several starting materials. A highly effective and frequently cited method begins with 3-chloroaniline. This multi-step process is outlined below.

The initial step involves the protection of the amino group of 3-chloroaniline via acylation, typically with formic acid. This is a critical maneuver to direct the subsequent nitration to the desired position and to prevent unwanted side reactions.[1]

-

Causality: The formyl group is an effective protecting group that deactivates the aromatic ring to a lesser extent than an acetyl group, facilitating the subsequent electrophilic nitration. It can also be readily removed under basic conditions.

The protected aniline is then nitrated using a mixture of nitric acid and acetic anhydride.[1] The formyl group directs the incoming nitro group primarily to the ortho and para positions relative to the amino group. Due to steric hindrance and the directing effect of the chlorine atom, the major product is 5-chloro-2-nitro-N-formylaniline.

-

Expertise & Experience: Careful control of the reaction temperature (typically between -5 to 10°C) is paramount to minimize the formation of dinitrated and other isomeric byproducts.[1]

The formyl group is subsequently removed by basic hydrolysis, typically using sodium hydroxide, to yield 5-chloro-2-nitroaniline.[1]

This is the most complex step in the sequence, involving the simultaneous reduction of the nitro group and the introduction of the thiol functionality. A common method involves the reduction of the corresponding sulfonyl chloride.[2] However, a more direct and efficient approach is the reduction of the disulfide precursor, 2,2'-dinitro-5,5'-dichlorodiphenyl disulfide. This disulfide can be prepared from 2-chloro-5-nitrobenzenesulfonyl chloride or via the reaction of 2,4-dichloronitrobenzene with an alkali disulfide.[3]

A more streamlined one-pot synthesis from 2-chloronitrobenzene using sodium disulfide has also been reported to yield 2-aminothiophenol, although this may result in the formation of byproducts like 2-chloroaniline. For the purposes of this guide, we will focus on a method that offers high purity and yield. A robust method for the synthesis of aminothiophenols involves the reduction of the corresponding nitro-disulfide with a reducing agent like zinc dust in acetic acid.

The overall transformation from 5-chloro-2-nitroaniline to 2-amino-5-chlorothiophenol can be conceptualized as a reductive process that introduces the thiol group.

Visualizing the Synthesis of the Thiol Precursor

Caption: Synthetic pathway for 2-Amino-5-chlorothiophenol.

Part B: Oxidative Dimerization to 2,2'-Dithiobis(5-chloroaniline)

The final step in the synthesis is the oxidation of 2-amino-5-chlorothiophenol to the desired disulfide, 2,2'-Dithiobis(5-chloroaniline). This is a common transformation for thiols and can be achieved using a variety of mild oxidizing agents.[4]

-

Mechanism: The oxidation of thiols to disulfides is a redox reaction where two thiol molecules are coupled through the formation of a sulfur-sulfur bond.[5] This process involves the removal of two hydrogen atoms (one from each thiol group) and the formation of a disulfide bond.

Common oxidizing agents for this transformation include:

-

Hydrogen Peroxide (H₂O₂): A clean and efficient oxidant where the only byproduct is water.

-

Dimethyl Sulfoxide (DMSO): A mild and selective oxidant.

-

Air (O₂): In the presence of a catalyst, air can be used as a green oxidizing agent.

The choice of oxidant and reaction conditions can influence the yield and purity of the final product. For the purposes of this guide, we will detail a protocol using hydrogen peroxide due to its efficiency and environmental compatibility.

Visualizing the Oxidative Dimerization

Caption: Oxidation of 2-Amino-5-chlorothiophenol to the disulfide.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis of 2-Amino-5-chlorothiophenol

This protocol outlines a potential route based on the transformation of a substituted nitroaniline.

Materials:

-

5-Chloro-2-nitroaniline

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Preparation of Sodium Polysulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in water. To this solution, add elemental sulfur and heat the mixture to reflux until the sulfur has completely dissolved, forming a dark sodium polysulfide solution.

-

Reaction with 5-Chloro-2-nitroaniline: To the refluxing sodium polysulfide solution, add a solution of 5-chloro-2-nitroaniline in ethanol dropwise over a period of 1-2 hours.

-

Reflux: Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid under a fume hood until the pH is acidic. This will precipitate the crude 2-amino-5-chlorothiophenol.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Protocol 2: Synthesis of 2,2'-Dithiobis(5-chloroaniline)

Materials:

-

2-Amino-5-chlorothiophenol

-

Hydrogen peroxide (30% solution)

-

Ethanol

-

Water

Procedure:

-

Dissolution: In a beaker, dissolve the purified 2-amino-5-chlorothiophenol in ethanol.

-

Oxidation: While stirring the solution at room temperature, add 30% hydrogen peroxide dropwise. An exothermic reaction may be observed. The addition should be controlled to maintain the temperature below 40°C.

-

Precipitation: Continue stirring for 1-2 hours after the addition is complete. The formation of a yellow precipitate indicates the formation of the disulfide product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol and then with water. The crude 2,2'-Dithiobis(5-chloroaniline) can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Data Presentation and Characterization

The successful synthesis of 2,2'-Dithiobis(5-chloroaniline) should be confirmed by various analytical techniques.

Table 1: Physicochemical Properties of 2,2'-Dithiobis(5-chloroaniline)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Cl₂N₂S₂ | [6][7] |

| Molecular Weight | 317.26 g/mol | [7] |

| Appearance | Yellow solid | |

| Melting Point | 145-148 °C | |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol |

Characterization Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons. The signals for the protons on the chloroaniline rings will be split into a complex pattern.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons.

-

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and the C-S bond. The absence of a prominent S-H stretching band (around 2550 cm⁻¹) from the starting thiol is a key indicator of a successful reaction.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 2,2'-Dithiobis(5-chloroaniline).

Safety and Handling

Trustworthiness through Self-Validating Systems: Adherence to strict safety protocols is a cornerstone of trustworthy scientific practice.

-

2-Amino-5-chlorothiophenol: This compound is an irritant to the skin, eyes, and respiratory system.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin and eye burns. It should be handled with care, and contact with combustible materials should be avoided.

-

Solvents: Ethanol is flammable. All heating should be conducted using a heating mantle and not an open flame.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of 2,2'-Dithiobis(5-chloroaniline) presented in this guide is a reliable and well-established method that proceeds through the key intermediate 2-amino-5-chlorothiophenol. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable compound can be obtained in high yield and purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and safely synthesize this important molecule for their research and development endeavors.

References

-

PubChem. (n.d.). 2-Amino-5-chlorobenzenethiol. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

-

Wikipedia. (2023, October 25). 2-Aminothiophenol. Retrieved from [Link]

- Google Patents. (n.d.). DE4342619A1 - Improved process for the preparation of 2,2'-dinitrodiphenyl disulfide.

-

PubChem. (n.d.). 2,2'-Dithiobis(5-chloroaniline). Retrieved from [Link]

- Google Patents. (n.d.). CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent.

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

MySkinRecipes. (n.d.). 2-AMINO-5-CHLOROTHIOPHENOL. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. Retrieved from [Link]

-

Gsrs. (n.d.). 2,2'-DITHIOBIS(5-CHLOROANILINE). Retrieved from [Link]

-

PubMed. (2022, November 21). Antibody disulfide bond reduction and recovery during biopharmaceutical process development-A review. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 2. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 3. DE4342619A1 - Improved process for the preparation of 2,2'-dinitrodiphenyl disulfide - Google Patents [patents.google.com]

- 4. 2-Amino-5-chlorothiophenol | 23474-98-8 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,2'-Dithiobis(5-chloroaniline) | C12H10Cl2N2S2 | CID 94742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 2-Amino-5-chlorobenzenethiol | C6H6ClNS | CID 2737518 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precursors for 2,2'-Dithiobis(5-chloroaniline) synthesis

An In-depth Technical Guide to the Precursors and Synthesis of 2,2'-Dithiobis(5-chloroaniline)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways and critical precursors for the production of 2,2'-Dithiobis(5-chloroaniline), a significant chemical intermediate. Designed for researchers, chemists, and drug development professionals, this document elucidates the underlying chemistry, compares strategic approaches, and offers detailed protocols grounded in established scientific principles.

Introduction: The Significance of 2,2'-Dithiobis(5-chloroaniline)

2,2'-Dithiobis(5-chloroaniline), with the chemical formula C₁₂H₁₀Cl₂N₂S₂, is an aromatic disulfide compound.[1] Its structure, featuring two chloroaniline units linked by a disulfide bridge, makes it a valuable precursor in the synthesis of various heterocyclic compounds, particularly benzothiazoles, which are core scaffolds in many pharmaceutical agents and specialty dyes. Understanding the synthesis of this molecule requires a thorough analysis of its precursors and the strategic selection of a synthetic route that balances efficiency, safety, and scalability.

This guide will dissect the two primary synthetic strategies for obtaining 2,2'-Dithiobis(5-chloroaniline):

-

Route A: Oxidative Dimerization of an Aminothiophenol Intermediate. This pathway involves the synthesis and subsequent oxidation of 5-chloro-2-aminobenzenethiol.

-

Route B: Direct Thiolation of an Aniline Derivative via the Herz Reaction. This classic organosulfur reaction provides a more direct route from a readily available chloroaniline precursor.

We will examine the causality behind experimental choices for each route, providing a framework for practical application and process optimization.

Synthetic Strategy A: Oxidative Dimerization of 5-chloro-2-aminobenzenethiol

This strategy is a logical, multi-step approach that builds the target molecule by first constructing the monomeric thiol intermediate, which is then dimerized. The success of this route is fundamentally dependent on the efficient synthesis of the key precursor, 5-chloro-2-aminobenzenethiol.

Workflow for Synthesis Route A

Sources

Aromatic Disulfide Compounds: A Technical Guide to Emerging Research Frontiers

Abstract

Aromatic disulfide compounds are emerging from the periphery of chemical research to become a cornerstone of innovation in both medicinal chemistry and materials science. The unique characteristics of the S-S bond within an aromatic framework—namely, its dynamic covalent nature and susceptibility to redox stimuli—offer a rich playground for scientific exploration. This guide provides an in-depth analysis of promising research avenues for aromatic disulfides, intended for researchers, scientists, and professionals in drug development. We will delve into the core principles governing their reactivity and explore their application in cutting-edge fields such as targeted covalent inhibitors, stimuli-responsive polymers, and advanced drug delivery systems. This document is structured to provide not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower researchers in this exciting and rapidly evolving area.

The Aromatic Disulfide Bond: A Nexus of Stability and Reactivity

The disulfide bond, with a dissociation energy of approximately 60 kcal/mol, provides significant stability to molecular structures.[1] However, its true potential lies in its capacity for dynamic exchange and cleavage under specific physiological or external triggers.[2] The incorporation of this functionality into an aromatic scaffold introduces unique electronic and steric properties that modulate the reactivity of the S-S bond, making it a highly versatile tool for molecular design.

The reactivity of the disulfide bond is primarily governed by the thiol-disulfide exchange reaction, a process central to protein folding and cellular redox homeostasis.[3] This exchange is significantly influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups can enhance the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by thiols. Conversely, electron-donating groups can decrease this reactivity. This tunability is a key theme that will be explored throughout this guide.

Frontier Research Area 1: Targeted Covalent Inhibitors (TCIs)

The paradigm of drug design is increasingly shifting towards targeted covalent inhibitors (TCIs) that can offer enhanced potency and prolonged duration of action.[4][] Aromatic disulfides are emerging as a promising class of "warheads" for TCIs, capable of forming covalent bonds with nucleophilic residues, typically cysteine, in the active site of a target protein.[6][7]

Mechanism of Action

The inhibitory action of aromatic disulfide-based TCIs proceeds via a thiol-disulfide exchange mechanism with a cysteine residue on the target protein. This forms a mixed disulfide bond between the inhibitor and the protein, effectively and often irreversibly, blocking the protein's function.[6] The specificity of this interaction can be finely tuned by modifying the aromatic scaffold to optimize non-covalent interactions within the binding pocket prior to the covalent linkage.

Diagram: Mechanism of Targeted Covalent Inhibition by an Aromatic Disulfide

Caption: Covalent inhibition by an aromatic disulfide.

Potential Research Directions

-

Selectivity Enhancement: A key challenge in TCI development is minimizing off-target effects. Future research should focus on designing aromatic disulfide warheads with tailored reactivity. This can be achieved by modulating the electronic properties of the aromatic ring to ensure that the disulfide bond is sufficiently reactive to engage the target cysteine but stable enough to avoid indiscriminate reactions with other biological thiols.

-

Reversible Covalent Inhibition: While irreversible inhibition is a hallmark of many TCIs, there is growing interest in developing reversible covalent inhibitors to mitigate potential toxicity.[8] Aromatic disulfides are well-suited for this approach, as the formed mixed disulfide bond can be cleaved under certain conditions, restoring protein function. Research into fine-tuning the stability of the protein-inhibitor disulfide bond is a promising avenue.

Frontier Research Area 2: Stimuli-Responsive "Smart" Polymers

The dynamic nature of the aromatic disulfide bond makes it an ideal cross-linker for the development of stimuli-responsive polymers, often referred to as "smart" materials. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as light, heat, or redox potential.

Self-Healing Materials

Aromatic disulfide cross-linkers have been successfully incorporated into various polymer networks to impart self-healing properties.[2][3][9] The low dissociation energy of the aromatic disulfide bond facilitates its reversible cleavage and reformation, allowing the polymer network to repair itself after damage.[9] This process can often occur at room temperature without the need for external catalysts.[2]

Diagram: Self-Healing Mechanism in an Aromatic Disulfide Cross-linked Polymer

Caption: Self-healing via aromatic disulfide exchange.

Vitrimers: The Best of Both Worlds

Vitrimers are a class of polymers that behave like conventional thermosets at operating temperatures but can be reprocessed like thermoplastics at elevated temperatures. This unique behavior is enabled by associative exchange reactions of dynamic covalent bonds. Aromatic disulfide-based vitrimers have demonstrated significant potential due to their ability to undergo rapid stress relaxation and reprocessing.[10][11]

Table 1: Mechanical Properties of Aromatic Disulfide-Containing Polymers

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Healing Efficiency (%) | Reference |

| Poly(urea-urethane) with aromatic disulfide | ~40 | ~880 | 96 (at 80 °C for 2 h) | [12] |

| Epoxy vitrimer with 4-aminophenyl disulfide | Varies with formulation | Varies with formulation | - | [4] |

| TFPM-PDMS-25000 | 0.15 - 0.48 | 1400 - 3800 | - | [13] |

| Disulfide-crosslinked rubber | - | ~65 | ~100 (at 60 °C for 1 h) | [3] |

Potential Research Directions

-

Multi-stimuli Responsive Materials: The development of materials that can respond to multiple stimuli is a burgeoning field. Aromatic disulfides can be combined with other responsive moieties (e.g., pH-sensitive groups, photo-isomerizable units) to create highly sophisticated smart materials.

-

Supramolecular Systems: The interplay between dynamic covalent disulfide bonds and non-covalent interactions (e.g., hydrogen bonding, π-π stacking) can lead to the formation of complex, self-assembled supramolecular structures with emergent properties.[14][15][16] Research in this area could lead to novel sensors, catalysts, and adaptive materials.

Frontier Research Area 3: Advanced Drug Delivery Systems

The difference in redox potential between the extracellular environment and the intracellular milieu provides a unique opportunity for targeted drug delivery. The cytoplasm of cancer cells often has a significantly higher concentration of glutathione (GSH), a thiol-containing tripeptide, compared to the extracellular space.[17] This redox gradient can be exploited to trigger the release of therapeutic agents from drug delivery systems containing aromatic disulfide linkers.

Redox-Responsive Nanoparticles

Aromatic disulfide bonds can be incorporated into nanoparticles as cross-linkers or as part of the polymer backbone. These nanoparticles remain stable in the bloodstream, but upon entering a cancer cell, the high GSH concentration triggers the cleavage of the disulfide bonds, leading to the disassembly of the nanoparticle and the release of the encapsulated drug.[18]

Diagram: Redox-Responsive Drug Release from a Nanoparticle

Caption: Redox-responsive drug delivery mechanism.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the potent cytotoxicity of a small-molecule drug.[19] The linker that connects the antibody to the drug is a critical component of an ADC, and aromatic disulfide linkers have been widely explored for this purpose.[][20][21] These linkers are designed to be stable in circulation but are cleaved upon internalization into the target cancer cell, releasing the cytotoxic payload.[20] The steric and electronic properties of the aromatic disulfide linker can be tuned to control the stability and release kinetics of the drug.[22]

Potential Research Directions

-

Modulating Release Kinetics: The rate of drug release from a redox-responsive system is crucial for its therapeutic efficacy. Research into the synthesis of aromatic disulfides with a wide range of redox potentials will allow for the development of drug delivery systems with tunable release profiles.[17]

-

Dual-Responsive Systems: Combining redox-responsiveness with other triggers, such as pH or specific enzymes, can lead to more sophisticated and targeted drug delivery systems.

-

Photodynamic Therapy (PDT) Applications: Aromatic disulfide-containing systems can be designed to release photosensitizers in the tumor microenvironment.[17] Upon light activation, these photosensitizers generate reactive oxygen species that can kill cancer cells.

Experimental Protocols and Characterization

Synthesis of Aromatic Disulfides

A variety of methods are available for the synthesis of aromatic disulfides. A common and straightforward approach is the oxidation of the corresponding aromatic thiols.

Protocol 5.1.1: General Procedure for the Synthesis of Symmetrical Diaryl Disulfides from Aryl Thiols

-

Dissolve the aryl thiol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

Add an oxidizing agent (e.g., iodine, hydrogen peroxide, or air in the presence of a catalyst) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired diaryl disulfide.

Note: For the synthesis of unsymmetrical disulfides, co-oxidation of two different thiols can be employed, but this often leads to a mixture of products. More controlled methods, such as the reaction of a thiol with a sulfenyl chloride, are preferred for the synthesis of unsymmetrical aromatic disulfides.

Incorporation into Polymers

Aromatic disulfides can be incorporated into polymer backbones or as cross-linkers through various polymerization techniques.

Protocol 5.2.1: Synthesis of a Self-Healing Polyurethane with an Aromatic Disulfide Chain Extender

-

In a reaction vessel, combine a diisocyanate, a polyol, and a catalytic amount of a suitable catalyst (e.g., dibutyltin dilaurate).

-

Add an aromatic disulfide-containing diamine (e.g., 4,4'-diaminodiphenyl disulfide) as a chain extender.

-

Heat the mixture with stirring under an inert atmosphere.

-

Monitor the progress of the polymerization by following the disappearance of the isocyanate peak in the IR spectrum.

-

Once the polymerization is complete, cast the polymer into a mold and cure at an elevated temperature to obtain the final elastomer.

Characterization Techniques

A suite of analytical techniques is essential for the characterization of aromatic disulfide compounds and the materials derived from them.

Table 2: Key Characterization Techniques for Aromatic Disulfide Systems

| Technique | Information Obtained | Reference |

| NMR Spectroscopy | Structural elucidation and purity assessment of synthesized compounds. | [9] |

| Mass Spectrometry | Molecular weight determination and structural confirmation. | [9] |

| FTIR Spectroscopy | Identification of functional groups and monitoring of polymerization reactions. | - |

| Raman Spectroscopy | Direct observation of the S-S stretching vibration (~510 cm⁻¹), useful for characterizing disulfide bonds in polymers. | [23][24][25][26] |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure of crystalline compounds. | [27][28][29][30][31] |

| Tensile Testing | Evaluation of mechanical properties (tensile strength, elongation at break, Young's modulus) of polymeric materials. | [4][13][32] |

| Rheology | Study of the flow and deformation of materials, particularly useful for characterizing the viscoelastic properties of vitrimers and self-healing polymers. | - |

| Dynamic Mechanical Analysis (DMA) | Determination of the glass transition temperature (Tg) and viscoelastic properties of polymers. | [4] |

Conclusion and Future Outlook

Aromatic disulfide compounds represent a versatile and powerful platform for the development of advanced materials and therapeutics. Their unique combination of stability and stimuli-responsive reactivity allows for the design of systems with unprecedented levels of control and functionality. The research areas highlighted in this guide—targeted covalent inhibitors, stimuli-responsive polymers, and advanced drug delivery systems—are poised for significant growth and innovation. As our understanding of the fundamental principles governing the chemistry of aromatic disulfides deepens, we can expect to see the emergence of even more sophisticated and impactful applications in the years to come. The continued exploration of this fascinating class of compounds holds the key to solving some of the most pressing challenges in medicine and materials science.

References

-

The underlying mechanisms for self-healing of poly(disulfide)s. RSC Publishing. (2016-09-09). [Link]

-

Self-Healing Materials Based on Disulfide Links. Macromolecules - ACS Publications. (2011-03-17). [Link]

-

Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Publications. [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. (2021-04-06). [Link]

-

Typical stress–strain curves for PB vitrimers with the modification of network parameters. ResearchGate. [Link]

-

Recent Progress in the Field of Intrinsic Self-Healing Elastomers. MDPI. [Link]

-

Redox-Responsive Drug Delivery Systems: A Chemical Perspective. PMC - NIH. (2022-09-14). [Link]

-

Synthesis of diaryl disulfide ligands from phthalimidesulfenyl chloride. ResearchGate. [Link]

-

New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry - ACS Publications. [Link]

-

Raman spectroscopy of different disulfide concentration. ResearchGate. [Link]

-

Single‐crystal X‐ray structure representations of disulfide dimer L2... ResearchGate. [Link]

-

Synthesis of diaryl disulfides via the reductive coupling of arylsulfonyl chlorides. Request PDF. ResearchGate. (2025-08-06). [Link]

-

Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central. [Link]

-

Raman analysis of inverse vulcanised polymers. RSC Publishing. (2023-02-24). [Link]

-

Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shell for Intracellular Drug Delivery. ResearchGate. (2025-08-06). [Link]

-

Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Request PDF. ResearchGate. (2025-08-06). [Link]

-

The underlying mechanisms for self-healing of poly(disulfide)s. ResearchGate. (2025-08-10). [Link]

-

Architecture-Controllable Single-Crystal Helical Self-assembly of Small-Molecule Disulfides with Dynamic Chirality. NIH. (2023-03-06). [Link]

-

X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

-

Evolution of self-healing elastomers, from extrinsic to combined intrinsic mechanisms: a review. RSC Publishing. (2020-07-15). [Link]

-

Analysis of the Effect of Network Structure and Disulfide Concentration on Vitrimer Properties. MDPI. (2023-10-17). [Link]

-

Redox-Responsive Drug Delivery Systems. Encyclopedia.pub. (2022-09-30). [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Construction of Self-Healing Disulfide-Linked Silicone Elastomers by Thiol Oxidation Coupling Reaction. MDPI. (2021-10-28). [Link]

-

Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journals. [Link]

-

Synthesis and Characterization of a Disulfide Reporter Molecule for Enhancing pH Measurements Based on Surface-Enhanced Raman Scattering. Analytical Chemistry - ACS Publications. [Link]

-

Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. (2022-03-23). [Link]

-

A Self-Healing Polymer with Fast Elastic Recovery upon Stretching. PMC - NIH. (2020-01-30). [Link]

-

Self-assembled nanotubes from the supramolecular polymerization of discrete cyclic entities. Chemical Society Reviews - RSC Publishing. (2025-05-07). [Link]

-

Raman spectra of (a) polyacrylamide polymer, (b) disulphide-containing... ResearchGate. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. (2020-10-14). [Link]

-

Rapid stress relaxation and degradable aromatic disulfide vitrimer for recyclable carbon fiber reinforced composite. ResearchGate. (2023-11-10). [Link]

-

Tensile strength and elongation at break of the original and selfhealed samples. ResearchGate. [Link]

-

Comparison of relative energies for disulfides in high resolution... ResearchGate. [Link]

-

Disulfide Exchange: Exposing Supramolecular Reactivity Through Dynamic Covalent Chemistry. Request PDF. ResearchGate. (2025-08-07). [Link]

-

Notch signaling pathway. Wikipedia. [Link]

-

A1) Redox‐responsive drug release profiles of tri‐/di‐/mono‐sulfide... ResearchGate. [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. [Link]

-

What Makes a Good Linker for Antibody-Drug Conjugates?. SigutLabs. (2025-04-22). [Link]

-

Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. PubMed. [Link]

-

Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. MDPI. (2023-04-06). [Link]

-

The effect of matrix on shape properties of aromatic disulfide based epoxy vitrimers. [Link]

-

Disulfide Bond Dihedral Angles from Raman Spectroscopy. PMC - NIH. [Link]

-

7.3: X-ray Crystallography. Chemistry LibreTexts. (2022-08-28). [Link]

-

Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. (2015-12-05). [Link]

-

Stress-strain relationship of vitrimers under a ramp stretch... ResearchGate. [Link]

Sources

- 1. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The underlying mechanisms for self-healing of poly(disulfide)s - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04028D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 12. mdpi.com [mdpi.com]

- 13. A Self-Healing Polymer with Fast Elastic Recovery upon Stretching - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Architecture-Controllable Single-Crystal Helical Self-assembly of Small-Molecule Disulfides with Dynamic Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Self-assembled nanotubes from the supramolecular polymerization of discrete cyclic entities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01273A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Raman analysis of inverse vulcanised polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01408D [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Disulfide Bond Dihedral Angles from Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 30. mdpi.com [mdpi.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Guide to the Development and Validation of a Thiol Quantification Assay Using 2,2'-Dithiobis(5-chloroaniline)

Introduction: The Critical Role of Thiol Quantification

In the landscape of biomedical and pharmaceutical research, the quantification of thiol (-SH) groups is of paramount importance. Thiols, particularly the sulfhydryl side chain of cysteine residues in proteins and the antioxidant glutathione, are central to cellular redox homeostasis, protein structure and function, and enzymatic activity.[1] Alterations in thiol status are linked to a host of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease.[1] Consequently, robust and accurate methods for thiol quantification are indispensable tools for researchers and drug development professionals.

While several reagents for thiol quantification exist, the most common being 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), the exploration of novel reagents offers the potential for improved sensitivity, different spectral properties, or enhanced stability in specific applications.[2][3] This application note introduces 2,2'-Dithiobis(5-chloroaniline) as a potential chromogenic reagent for thiol quantification. As specific literature for this application is not yet established, this document serves as a comprehensive guide for researchers to develop and validate a robust thiol quantification assay based on this compound, leveraging the well-understood principles of thiol-disulfide exchange chemistry.

Principle of the Assay: Thiol-Disulfide Exchange

The assay is based on the principle of thiol-disulfide exchange.[4] 2,2'-Dithiobis(5-chloroaniline) is an aromatic disulfide. In the presence of a free thiol (represented as R-SH), the disulfide bond of 2,2'-Dithiobis(5-chloroaniline) is cleaved. This reaction is stoichiometric, releasing one molecule of a mixed disulfide (R-S-S-Ar) and one molecule of the chromogenic product, 5-chloro-2-aminothiophenol, for every molecule of free thiol.[5]

The released 5-chloro-2-aminothiophenol possesses a unique UV-Visible absorption profile, allowing for its direct quantification via spectrophotometry. The concentration of the thiol in the sample is therefore directly proportional to the amount of 5-chloro-2-aminothiophenol produced, a relationship governed by the Beer-Lambert Law.

Caption: Thiol-disulfide exchange mechanism.

Assay Development and Validation Workflow

As this is a novel application, a systematic approach to assay development and validation is crucial. The following workflow outlines the necessary steps to establish a reliable protocol.

Caption: Workflow for assay development and validation.

Materials and Reagents

-

Equipment:

-

UV-Vis Spectrophotometer

-

96-well microplates (clear, flat-bottom) or quartz cuvettes

-

Calibrated pipettes

-

Vortex mixer

-

-

Chemicals:

-

2,2'-Dithiobis(5-chloroaniline) (CAS: 29124-55-8)

-

Thiol standard: L-cysteine (CAS: 52-90-4) or L-glutathione (reduced) (CAS: 70-18-8)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0

-

Solvent for stock solutions (e.g., Ethanol or DMSO)

-

Deionized water

-

Experimental Protocols

Protocol 1: Determination of Optimal Wavelength (λmax) and Molar Extinction Coefficient (ε)

Rationale: The λmax is the wavelength at which the chromogenic product has the highest absorbance, providing maximal sensitivity. The molar extinction coefficient (ε) is a constant that relates absorbance to concentration and is essential for calculations using the Beer-Lambert law.

-

Prepare a known concentration of 5-chloro-2-aminothiophenol: This can be achieved by reacting an excess of a known thiol standard (e.g., 1 mM L-cysteine) with a limiting amount of 2,2'-Dithiobis(5-chloroaniline) (e.g., 100 µM). Allow the reaction to go to completion (e.g., 30 minutes). This will generate a solution with a known concentration of the chromogenic product.

-

Perform a Wavelength Scan: Using a UV-Vis spectrophotometer, scan the absorbance of the solution from 300 nm to 600 nm against a blank (reaction buffer).

-

Identify λmax: The wavelength with the highest absorbance peak is the λmax. For aminophenol compounds, this is often in the 380-450 nm range.

-

Calculate the Molar Extinction Coefficient (ε): Use the Beer-Lambert Law equation: A = εcl

-

A = Absorbance at λmax

-

ε = Molar extinction coefficient (in M⁻¹cm⁻¹)

-

c = Concentration of the product in M (e.g., 100 µM or 1x10⁻⁴ M)

-

l = Path length of the cuvette/well in cm (typically 1 cm for a standard cuvette)

-

Rearrange to solve for ε: ε = A / (c * l)

-

Protocol 2: Thiol Quantification Assay

Rationale: This protocol uses the optimized parameters from Protocol 1 to quantify thiol concentrations in unknown samples by comparing their absorbance to a standard curve generated with a known thiol.

1. Reagent Preparation:

-

Reaction Buffer: Prepare 0.1 M sodium phosphate buffer containing 1 mM EDTA, adjusted to pH 8.0. The slightly alkaline pH is necessary to deprotonate the thiol group, making it a more effective nucleophile for the disulfide exchange reaction.

-

Thiol Standard Stock Solution (10 mM): Accurately weigh and dissolve L-cysteine or glutathione in the Reaction Buffer. Prepare fresh daily to prevent oxidation.

-

2,2'-Dithiobis(5-chloroaniline) Stock Solution (5 mM): Dissolve 2,2'-Dithiobis(5-chloroaniline) in a suitable organic solvent like ethanol or DMSO. Store protected from light.

2. Standard Curve Preparation:

Prepare a series of dilutions of the thiol standard in the Reaction Buffer. The following table provides an example for a 96-well plate format.

| Standard | Volume of 10 mM Thiol Stock | Volume of Reaction Buffer | Final Thiol Concentration (µM) |

| S1 | 20 µL | 980 µL | 200 |

| S2 | 10 µL | 990 µL | 100 |

| S3 | 5 µL | 995 µL | 50 |

| S4 | 2.5 µL | 997.5 µL | 25 |

| S5 | 1 µL | 999 µL | 10 |

| S6 | 0.5 µL | 999.5 µL | 5 |

| S7 (Blank) | 0 µL | 1000 µL | 0 |

3. Sample Preparation and Measurement:

-

Pipette Standards and Samples: Add 100 µL of each standard and unknown sample into separate wells of a 96-well plate. Run each in triplicate.

-

Prepare Working Reagent Solution: Dilute the 5 mM 2,2'-Dithiobis(5-chloroaniline) stock solution to 0.5 mM in the Reaction Buffer.

-

Initiate the Reaction: Add 100 µL of the working reagent solution to each well.

-

Incubate: Incubate the plate at room temperature for 15 minutes, protected from light. The optimal incubation time should be confirmed during the assay development phase (Protocol 1).

-

Measure Absorbance: Read the absorbance at the predetermined λmax using a microplate reader.

Data Analysis and Interpretation

-

Correct for Blank: Subtract the average absorbance of the blank (S7) from the absorbance readings of all standards and unknown samples.

-

Plot Standard Curve: Plot the corrected absorbance values (Y-axis) against the corresponding thiol concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.99 indicates a good linear fit.

-

Calculate Unknown Concentration: Use the equation of the line to calculate the thiol concentration in your unknown samples.

-

Thiol Concentration = (Corrected Absorbance of Unknown - c) / m

-

Where 'm' is the slope and 'c' is the y-intercept of the standard curve.

-

Caption: Beer-Lambert Law relationship for data analysis.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High Background Absorbance | Reagent degradation or contamination. | Prepare fresh reagent solutions. Ensure high-purity water and reagents. |

| Low Signal / Poor Sensitivity | Incorrect λmax; Non-optimal pH; Insufficient incubation time. | Re-determine λmax (Protocol 1). Confirm buffer pH is ~8.0. Perform a time-course experiment to find optimal incubation time. |

| Poor Linearity (R² < 0.99) | Pipetting errors; Thiol standard has oxidized. | Use calibrated pipettes. Prepare fresh thiol standards immediately before use. |

| Sample Matrix Interference | Other compounds in the sample absorb at λmax. | Run a sample blank (sample + buffer, no reagent) and subtract its absorbance. Consider sample purification if interference is high. |

Conclusion

2,2'-Dithiobis(5-chloroaniline) presents a promising alternative to traditional reagents for thiol quantification. Its utility is grounded in the robust and well-understood mechanism of thiol-disulfide exchange. By following the systematic development and validation protocols outlined in this application note, researchers can establish a reliable and accurate assay tailored to their specific needs. The key to success lies in the empirical determination of the chromogenic product's spectral properties (λmax and ε) and the optimization of reaction conditions. This approach ensures the scientific integrity and trustworthiness of the generated data, empowering further discoveries in thiol biology and drug development.

References

-

Ellman, G.L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]

-

Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. [Link]

-

PubChem. (n.d.). 2,2'-Dithiobis(5-chloroaniline). National Center for Biotechnology Information. [Link]

-

Asahi Chemical Co., Ltd. (n.d.). 2-Aminothiophenol (2-aminobenzenethiol). [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). The electronic spectra of phenol, 2-chlorophenol, 2-aminophenol, and 2-nitrophenol have been studied both experimentally and computationally. Molecules, 17(7), 8013-8026. [Link]

-

G-Biosciences. (n.d.). Thiol Quantification Assay Kit (Ellman's Method). Instruction manual. [Link]

-

Habeeb, A. F. S. A. (1972). Reaction of protein sulfhydryl groups with 5,5'-dithiobis(2-nitrobenzoic acid). Methods in Enzymology, 25, 457-464. [Link]

Sources

- 1. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chlorothiophenol | 23474-98-8 | Benchchem [benchchem.com]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molar Extinction Coefficient [aminoinsight.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Leveraging 2,2'-Dithiobis(5-chloroaniline) in the Development of Novel Anticancer Agents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2,2'-Dithiobis(5-chloroaniline) as a scaffold for designing and synthesizing novel anticancer agents. This document outlines a strategic workflow from a hypothetical lead compound's synthesis to its preliminary in vitro evaluation, grounded in established principles of medicinal chemistry and cancer biology.

Introduction: The Rationale for Targeting Redox Homeostasis in Cancer with Disulfide-Containing Compounds

Cancer cells exhibit a state of chronic oxidative stress due to their heightened metabolic activity and rapid proliferation. To counteract this, they upregulate antioxidant systems, such as the thioredoxin (Trx) system, creating a dependency that can be exploited for therapeutic intervention. Disulfide-containing compounds have emerged as a promising class of anticancer agents due to their ability to interfere with the cellular redox balance.[1][2][3] The disulfide bond can undergo thiol-disulfide exchange reactions with intracellular thiols like glutathione (GSH) and cysteine residues in proteins, leading to the disruption of critical enzymatic functions and the induction of oxidative stress.[4]

2,2'-Dithiobis(5-chloroaniline) presents an attractive starting scaffold for the development of such agents. The presence of two chloro-substituted aniline rings connected by a disulfide bridge offers several avenues for chemical modification to enhance potency, selectivity, and drug-like properties. The aniline moieties can be functionalized to modulate solubility and introduce pharmacophores that may direct the molecule to specific cellular targets.[][6][7]

This guide proposes a hypothetical anticancer agent, UNS-DTCA-1 , an unsymmetrical disulfide derived from 2,2'-Dithiobis(5-chloroaniline). We will detail its synthesis, and subsequent in vitro evaluation for cytotoxicity and its potential mechanism of action related to the induction of reactive oxygen species (ROS).

Physicochemical Properties of 2,2'-Dithiobis(5-chloroaniline)

A thorough understanding of the starting material is critical for successful synthesis and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Cl₂N₂S₂ | |

| Molecular Weight | 317.26 g/mol | |

| Appearance | Not specified, likely a solid | - |

| Solubility | Insoluble in water | - |

| LogP | 5.28 (predicted) |

Synthesis of a Hypothetical Anticancer Agent: UNS-DTCA-1

To enhance the drug-like properties and potentially introduce a secondary mechanism of action, we propose the synthesis of an unsymmetrical disulfide, N-(4-((2-amino-4-chlorophenyl)disulfanyl)-5-chlorophenyl)acetamide (UNS-DTCA-1) . The introduction of an acetamide group can improve solubility and provide an additional hydrogen bond donor/acceptor, which may influence target binding.

The synthesis can be envisioned as a two-step process: selective reduction of one disulfide bond followed by acylation of the resulting free amine. A more direct approach for creating an unsymmetrical disulfide is often challenging. An alternative and more controlled strategy involves the reaction of a thiol with an activated thiol precursor.[8][9][10]

Below is a proposed synthetic workflow:

Caption: Proposed synthetic workflow for UNS-DTCA-1.

Protocol 1: Synthesis of UNS-DTCA-1

This protocol is a hypothetical procedure based on standard organic synthesis techniques for the preparation of unsymmetrical disulfides.

Materials:

-

2,2'-Dithiobis(5-chloroaniline)

-

Sodium borohydride (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Acetic anhydride

-

2-mercapto-5-chloroaniline (hypothetical intermediate)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Step 1: Reductive Cleavage of the Disulfide Bond

-

Dissolve 2,2'-Dithiobis(5-chloroaniline) (1.0 eq) in a mixture of DCM and MeOH.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NaBH₄ (2.0 eq) portion-wise over 30 minutes, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Extract the product, 2-amino-4-chlorobenzenethiol, with DCM.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude thiol.

-

-

Step 2a: Acylation of the Aromatic Amine

-

Dissolve the crude 2-amino-4-chlorobenzenethiol (1.0 eq) in DCM.

-

Add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield crude N-(2-mercapto-4-chlorophenyl)acetamide.

-

-

Step 2b: Oxidative Coupling to Form the Unsymmetrical Disulfide

-

This step is a conceptual representation of forming the unsymmetrical disulfide. In practice, a more controlled method, such as those involving sulfenyl chlorides or other activated thiol derivatives, would be preferable to avoid the formation of symmetrical disulfides. A potential method could involve reacting the N-acetylated thiol with an activated form of 2-amino-4-chlorobenzenethiol.[9][10]

-

-

Purification:

-

Purify the crude UNS-DTCA-1 by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Evaluation of Anticancer Activity

The preliminary assessment of a novel compound's anticancer potential is typically performed using in vitro cytotoxicity assays on a panel of cancer cell lines.

Caption: Workflow for in vitro cytotoxicity screening of UNS-DTCA-1.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

UNS-DTCA-1 stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of UNS-DTCA-1 in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank (medium only).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of UNS-DTCA-1.

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-